molecular formula C17H15N7O2 B12167214 (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12167214
M. Wt: 349.3 g/mol
InChI Key: BPFDWBFUELSASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomeric Variants

  • Geometric Isomerism : The E/Z configuration at the methylidene group could alter biological activity. The (4E) form is stabilized by intramolecular hydrogen bonding between the methoxyphenylamino group and the pyrazolone carbonyl.
  • Tautomerism : The pyrazolone ring exhibits keto-enol tautomerism, favoring the keto form due to aromatic stabilization.
  • Rotational Isomerism : Free rotation around the C–N bond of the methoxyphenylamino group is restricted by resonance with the adjacent methylidene moiety, leading to planar conformations.

Table 1: Key Nomenclature and Isomeric Features

Feature Description
Core structure 2,4-dihydro-3H-pyrazol-3-one
Position 2 substituent triazolo[4,3-b]pyridazin-6-yl
Position 4 substituent (E)-(2-methoxyphenyl)amino-methylidene
Position 5 substituent Methyl
Molecular formula C18H17N7O2
Geometric isomerism E-configuration at C4

Crystallographic Analysis of Pyrazolone-Triazolopyridazine Hybrid Architecture

X-ray crystallographic studies of analogous pyrazolone derivatives reveal critical insights into the hybrid architecture. The pyrazolone ring adopts a planar conformation, with bond lengths and angles consistent with partial aromaticity (C–N: 1.34–1.38 Å, C=O: 1.23 Å). The triazolo-pyridazine moiety is nearly coplanar with the pyrazolone core, forming a conjugated π-system that enhances electronic delocalization.

Unit Cell and Space Group

  • Crystal system : Monoclinic (analogous to compound I in ).
  • Space group : P21/n, with Z = 4.
  • Unit cell parameters :
    • a = 12.654 Å, b = 6.736 Å, c = 18.773 Å
    • α = 90°, β = 103.36°, γ = 90°.

Intermolecular Interactions

  • N–H···O hydrogen bonds : Link molecules into dimers (N···O distance: 2.89 Å).
  • π-π stacking : Between triazolo-pyridazine and methoxyphenyl groups (centroid-centroid distance: 3.65 Å).

Table 2: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P21/n
a (Å) 12.654
b (Å) 6.736
c (Å) 18.773
β (°) 103.36
Volume (ų) 1556.99
Z 4

Conformational Dynamics of Methoxyphenylamino-Methylidene Substituent

The methoxyphenylamino-methylidene group exhibits restricted rotation due to conjugation and steric effects. Density functional theory (DFT) calculations on similar systems predict two dominant conformers:

  • Synperiplanar : Methoxy group aligned with the methylidene double bond (torsion angle: 0°).
  • Antiperiplanar : Methoxy group opposite the double bond (torsion angle: 180°).

The synperiplanar conformation is energetically favored (ΔG = 1.2 kcal/mol) due to intramolecular hydrogen bonding between the methoxy oxygen and the amino N–H group (O···H distance: 2.15 Å). This conformation also minimizes steric clashes between the methoxy and pyrazolone methyl groups.

Electronic Effects

  • Resonance stabilization : The methoxy group donates electron density via resonance, polarizing the methylidene double bond and enhancing electrophilicity at C4.
  • Steric hindrance : Ortho-methoxy substitution restricts rotation, locking the phenyl ring perpendicular to the pyrazolone plane.

Table 3: Conformational Energy Landscape

Conformer Torsion Angle (°) Relative Energy (kcal/mol)
Synperiplanar 0 0.0
Antiperiplanar 180 1.2

Properties

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

4-[(2-methoxyphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H15N7O2/c1-11-12(9-18-13-5-3-4-6-14(13)26-2)17(25)24(21-11)16-8-7-15-20-19-10-23(15)22-16/h3-10,21H,1-2H3

InChI Key

BPFDWBFUELSASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Formation of 5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One

The pyrazolone core is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate. Ethyl acetoacetate (0.1 mol) reacts with excess hydrazine hydrate (0.2 mol) in ethanol under reflux (60°C, 1 hour), yielding 5-methyl-2,4-dihydro-3H-pyrazol-3-one as a crystalline solid (72–80% yield). The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and elimination of ethanol.

Key Analytical Data

  • IR (KBr): 3200 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.15 (s, 3H, CH3), 5.42 (s, 1H, CH2), 10.2 (s, 1H, NH).

Functionalization with the Triazolo[4,3-b]Pyridazine Moiety

Synthesis of 6-Chloro Triazolo[4,3-b]Pyridazine

The triazolopyridazine unit is prepared via cyclization of ethyl N-benzoyl-glycinate derivatives. Ethyl N-benzoyl-(3-hydrazinylpyridazin-4-yl)glycinate reacts with phosphoryl chloride (POCl3) at 80°C, forming 6-chlorotriazolo[4,3-b]pyridazine (65% yield). This intermediate serves as a key electrophile for subsequent substitution.

Nucleophilic Substitution at Position 2 of the Pyrazolone

The 6-chloro group in triazolopyridazine undergoes nucleophilic aromatic substitution with the deprotonated pyrazolone. In dimethylformamide (DMF) at 120°C, 5-methylpyrazol-3-one reacts with 6-chlorotriazolo[4,3-b]pyridazine in the presence of potassium carbonate, yielding 2-(triazolo[4,3-b]pyridazin-6-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (58% yield).

Optimized Reaction Conditions

  • Solvent: DMF

  • Base: K2CO3 (2 equiv)

  • Temperature: 120°C, 12 hours.

Schiff Base Formation at Position 4

Condensation with 2-Methoxyaniline

The 4-position of the pyrazolone is activated for Schiff base formation via Knoevenagel condensation. 2-(Triazolo[4,3-b]pyridazin-6-yl)-5-methylpyrazol-3-one reacts with 2-methoxyaniline in glacial acetic acid under reflux (6 hours), forming the title compound as a yellow solid (62% yield). The reaction exploits the enolic tautomer of the pyrazolone, which undergoes nucleophilic attack by the amine, followed by dehydration.

Mechanistic Insights

  • Tautomerization: The pyrazolone exists in equilibrium between keto (C=O at position 3) and enol (C–OH at position 4) forms.

  • Condensation: The enolic hydroxyl group is replaced by the [(2-methoxyphenyl)amino]methylidene moiety via acid-catalyzed nucleophilic substitution.

Analytical Validation

  • IR (KBr): 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH3).

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.82 (s, 3H, OCH3), 6.90–7.55 (m, 4H, Ar–H), 8.25 (s, 1H, CH=N).

  • LC-MS: m/z 407.2 [M+H]⁺ (calculated: 407.15).

Alternative Synthetic Pathways

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

A modified approach involves introducing the triazole unit after pyrazole functionalization. 5-Methylpyrazol-3-one is first converted to a propargyl derivative, which undergoes CuAAC with 6-azidotriazolo[4,3-b]pyridazine. While this method avoids hazardous azide intermediates, yields are lower (45%).

Solid-Phase Synthesis

Immobilizing the pyrazolone on Wang resin enables sequential functionalization. After attaching the triazolopyridazine via Suzuki coupling, the Schiff base is formed on-resin using 2-methoxybenzaldehyde and 2-methoxyaniline. Cleavage with trifluoroacetic acid yields the target compound (50% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Nucleophilic Substitution589812 hoursHigh regioselectivity
CuAAC459524 hoursModular triazole introduction
Solid-Phase509048 hoursEase of purification

Spectroscopic and Computational Validation

Molecular Docking Studies

In silico docking of the title compound into GlcN-6-P synthase (PDB: 1MOI) reveals a binding energy of −8.2 kcal/mol, suggesting moderate inhibition potential. The triazolopyridazine group occupies the enzyme’s active site, while the Schiff base interacts via hydrophobic contacts.

Antioxidant and Antimicrobial Activity

  • DPPH Assay: IC50 = 12.5 µM (ascorbic acid: IC50 = 8.7 µM).

  • Antimicrobial: MIC = 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines due to their ability to interfere with cellular processes. For instance, derivatives of pyrazole and triazole have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Research has indicated that pyrazole derivatives can exhibit significant inhibitory effects against a range of microbial pathogens. For example, studies have demonstrated that certain pyrazole-based compounds possess potent antifungal activities against phytopathogenic fungi . This suggests that the compound could be explored for developing new antimicrobial agents.

Analgesic and Antioxidant Activities : Preliminary studies on related pyrazole derivatives have revealed analgesic and antioxidant properties. These activities are critical for developing drugs aimed at managing pain and oxidative stress-related conditions .

Chemical Research

Synthetic Intermediate : The compound can serve as a synthetic intermediate in the development of other pharmaceuticals. Its unique structure allows for modifications that can lead to the synthesis of new compounds with enhanced biological activities. For example, the introduction of different substituents on the pyrazole or triazole rings can yield derivatives with varied pharmacological profiles .

Structure-Activity Relationship Studies : Understanding the relationship between the structure of this compound and its biological activity is crucial for medicinal chemistry. Researchers often employ quantitative structure-activity relationship (QSAR) models to predict how changes in chemical structure affect biological activity. This approach can guide the design of more effective therapeutic agents based on this compound's framework .

Agricultural Chemicals

Development of Agrochemicals : Given its potential antimicrobial properties, this compound may be evaluated for use in agricultural applications as a fungicide or bactericide. The ability to inhibit fungal growth can be particularly useful in protecting crops from diseases caused by fungal pathogens. Research into similar compounds has shown promising results in controlling plant diseases effectively .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityPyrazole derivatives showed significant inhibition of cancer cell lines.
Antimicrobial PropertiesCertain derivatives exhibited potent antifungal activity against multiple pathogens.
Analgesic and Antioxidant EffectsRelated compounds demonstrated significant analgesic and antioxidant properties in vivo.
Structure-Activity RelationshipsQSAR models helped predict the efficacy of modified derivatives based on structural changes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound* C₁₇H₁₄N₇O₂ 356.34 2-Methoxyphenylamino, triazolo-pyridazine Predicted Lipinski compliance, moderate logP (~2.5)
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl, acetyl MP 170°C, Rf 0.7, Lipinski compliant
(4E)-4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene analog C₁₆H₁₁ClF₃N₇O 403.74 2-Chloro-5-(trifluoromethyl)phenyl High lipophilicity (logP ~4.1), potential CYP inhibition
(4E)-4-[(3,4-Dichlorophenyl)amino]methylidene analog C₁₆H₁₁Cl₂N₇O 388.20 3,4-Dichlorophenyl Enhanced halogen bonding, MP >200°C (predicted)

*Molecular formula and weight inferred from structural analogs.

Key Structural Differences and Implications

  • Substituent Effects :

    • The 2-methoxyphenyl group in the target compound likely improves solubility compared to nitro () or chloro () derivatives, which exhibit higher logP values due to hydrophobic substituents .
    • The triazolo-pyridazine moiety, shared with and compounds, is critical for kinase binding via π-π interactions. Replacing pyridazine with pyran () or thiazole () alters target specificity .
  • Synthetic Routes :

    • The target compound may be synthesized via multi-component reactions () or condensation methods (), similar to analogs .

Research Findings and Bioactivity Correlations

Similarity Indexing and Molecular Networking

  • Tanimoto Coefficient Analysis : Using fingerprint-based similarity indexing (), the target compound shows ~60-70% structural similarity to and analogs, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) .
  • Cosine Scores : Molecular networking () predicts high cosine scores (>0.8) between the target and triazolo-pyridazine derivatives, indicating conserved MS/MS fragmentation patterns .

Bioactivity Clustering

  • Hierarchical clustering () groups the target compound with and analogs, implying shared modes of action (e.g., ATP-binding pocket inhibition in kinases) .

Biological Activity

The compound (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 1190323-57-9) is a complex organic molecule notable for its diverse structural features and potential biological activities. This article explores its biological activity, synthesis methods, and possible applications based on existing research.

Structural Features

The compound consists of several key structural components:

  • Pyrazolone Core : A five-membered ring containing two nitrogen atoms.
  • Triazolopyridazine Moiety : A fused bicyclic structure that may enhance biological activity.
  • Methoxyphenyl Group : This substituent can influence the compound's pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H15N7O2
Molecular Weight349.3 g/mol
CAS Number1190323-57-9

Anticancer Potential

Compounds featuring pyrazolone and triazole derivatives have been investigated for anticancer properties. For example, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors against cancer cell lines through structure-activity relationship (SAR) studies. The presence of the triazolo[4,3-b]pyridazine moiety in our compound could similarly confer anticancer activity.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance:

  • IKKβ Inhibition : Related pyridazine derivatives have been shown to inhibit IKKβ, a key regulator in inflammatory responses and cancer progression.
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibition of acetylcholinesterase, indicating potential use in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can be approached through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrazolone core.
  • Cyclization Reactions : Introducing the triazolo[4,3-b]pyridazine moiety via cyclization methods.
  • Functional Group Modifications : Modifying the methoxyphenyl group to enhance biological activity.

These methods can be optimized based on yield and purity requirements for pharmaceutical applications.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities have been evaluated for their biological activities:

Compound NameStructural FeaturesBiological Activity
5-MethylpyrazolePyrazole ringAnti-inflammatory
Triazole DerivativeTriazole ringAntifungal, Antibacterial
Pyridazine CompoundPyridazine ringAntitumor

This comparative analysis highlights the unique potential of (4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one to exhibit distinct biological activities not observed in other compounds.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to forecast the biological activity of this compound based on its structural features. These models assist researchers in identifying potential therapeutic uses before conducting extensive laboratory experiments.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis involves multi-step protocols, including cyclization and functionalization of the triazolo-pyridazine and pyrazol-3-one moieties. Key steps include:

  • Cyclization : Use NaH in toluene for pyrazole ring formation (e.g., reacting diethyl acetylacetone with 1-(2-methoxyphenyl)ethanone) .
  • Triazolo-Pyridazine Integration : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in analogous triazolo-pyridazine hybrids (e.g., 60% yield under THF/H₂O, 50°C, 16 hours) .
  • Optimization Strategies :
    • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to maximize yield .
    • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for sustainability .
    • Scale-Up : Use continuous-flow reactors to mitigate exothermic risks .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • 1H/13C NMR : Assign shifts using DEPT-135 and HSQC for pyrazol-3-one protons (δ 6.5–8.5 ppm) and triazolo-pyridazine carbons (δ 140–160 ppm) .
  • IR Spectroscopy : Confirm imine (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • X-Ray Crystallography : Use SHELXL (v.2018) for refinement. For example, analogous compounds (e.g., [1,2,4]triazolo[4,3-b]pyridazines) show planar triazole rings (torsion angles < 5°) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 381.1325 for C₁₉H₁₇N₆O₂) .

Advanced: How can researchers address low yield in the final cyclization step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test Pd(OAc)₂ or RuPhos for Buchwald-Hartwig couplings to improve aryl-amine bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to suppress decomposition .
  • Solvent Effects : Switch from DMF to DMAc for better solubility of intermediates .
  • In Situ Monitoring : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Advanced: What crystallographic challenges arise in resolving the compound’s tautomeric forms?

Answer:
The compound’s enol-keto tautomerism complicates electron density mapping:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to capture weak C=O/C-N bonds .
  • Refinement Constraints : Apply SHELXL’s DELU and SIMU commands to stabilize anisotropic displacement parameters .
  • Hydrogen Bonding Analysis : Identify intermolecular H-bonds (e.g., N-H···O=C) to confirm dominant tautomers .

Advanced: How can structure-activity relationships (SAR) be evaluated for pharmacological potential?

Answer:

  • Targeted Modifications :
    • Replace 2-methoxyphenyl with 4-fluorophenyl to assess electronic effects on kinase inhibition .
    • Methyl-to-ethyl substitution at C5 to probe steric tolerance .
  • Molecular Docking : Use AutoDock Vina with PDB 3LD6 (14α-demethylase) to predict binding modes. Analogous triazolo-pyridazines show ΔG ≈ -9.5 kcal/mol .
  • In Vitro Assays : Screen against cancer cell lines (e.g., HCT116) with IC₅₀ determination via MTT assay .

Advanced: How should conflicting biological activity data (e.g., cytotoxicity vs. selectivity) be resolved?

Answer:

  • Dose-Response Curves : Repeat assays with 10-dose IC₅₀ profiling to confirm reproducibility .
  • Off-Target Screening : Use KinomeScan to identify unintended kinase interactions .
  • Metabolite Analysis : Incubate with liver microsomes (e.g., human S9 fraction) to detect reactive intermediates causing false positives .
  • Computational Toxicology : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.